6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

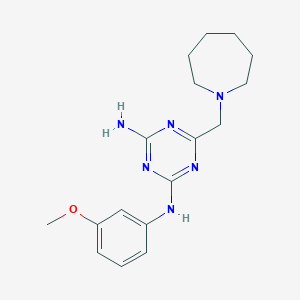

6-(Azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 878440-27-8; molecular formula: C₁₇H₂₄N₆O) is a triazine derivative characterized by a central 1,3,5-triazine core substituted with a 3-methoxyphenyl group at the N2 position and an azepane (7-membered saturated amine ring) moiety linked via a methylene group at the C6 position . This compound is part of a broader class of 1,3,5-triazine-2,4-diamines, which are studied for their diverse biological activities, including antiproliferative, antimicrobial, and herbicidal properties . The azepane ring enhances lipophilicity and may influence binding interactions with biological targets, while the 3-methoxyphenyl group contributes electron-donating effects that modulate reactivity and solubility .

Properties

IUPAC Name |

6-(azepan-1-ylmethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-24-14-8-6-7-13(11-14)19-17-21-15(20-16(18)22-17)12-23-9-4-2-3-5-10-23/h6-8,11H,2-5,9-10,12H2,1H3,(H3,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUFNZJZFNFITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Azepan-1-ylmethyl Group: This step involves the alkylation of the triazine core with azepan-1-ylmethyl chloride in the presence of a base such as potassium carbonate.

Attachment of the 3-Methoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the 3-methoxyphenyl group is introduced to the triazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

Materials Science: This compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

- Target Compound : Features a 1,3,5-triazine core with a methylene-linked azepane (C6) and a 3-methoxyphenyl (N2) group .

- 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (IT3) : Lacks the azepane group; instead, it has a 4-methoxyphenyl substituent at C6, simplifying its structure but reducing lipophilicity .

- N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine hydrochloride : Replaces azepane with pyrrolidine (5-membered ring) and introduces a 3-methylphenyl group at N4, altering steric and electronic profiles .

- Indaziflam : Contains a fluoroethyl group at C6 and a dihydroindenyl substituent at N2, designed for herbicidal activity via cellulose biosynthesis inhibition .

Substituent Variations

- 6-[(1S)-1-(Azepan-1-yl)ethyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: Shares the azepane group but attaches it via an ethyl chain and includes dimethylamino groups at N2/N4, increasing steric bulk .

Physicochemical Properties

Notes:

Antiproliferative Activity

- Target Compound: No direct data, but structurally similar 6,N2-diaryl-1,3,5-triazine-2,4-diamines show IC₅₀ values of 0.5–10 μM against cancer cell lines (e.g., MCF-7, A549) .

- Benzofuran Derivative : Demonstrated moderate activity (IC₅₀ ~15 μM) in preliminary screens, likely due to aromatic stacking interactions.

Herbicidal Activity

Antimicrobial and Material Science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.